4-Formyl-2-methylbenzonitrile
Overview
Description
4-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by a benzene ring substituted with a formyl group (–CHO) at the 4-position and a methyl group (–CH3) at the 2-position, along with a nitrile group (–CN) at the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Reaction Conditions:
Reagents: 2-methylbenzonitrile, DMF, POCl3
Solvent: Dichloromethane (DCM)
Temperature: 0°C to room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 4-carboxy-2-methylbenzonitrile
Reduction: 4-formyl-2-methylbenzylamine
Substitution: 4-formyl-2-methyl-3-bromobenzonitrile or 4-formyl-2-methyl-3-chlorobenzonitrile
Scientific Research Applications
4-Formyl-2-methylbenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-formyl-2-methylbenzonitrile depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic attack. The nitrile group can participate in various transformations, including hydrolysis and reduction, leading to different functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzonitrile: Lacks the methyl group at the 2-position, making it less sterically hindered.
2-Methylbenzonitrile: Lacks the formyl group, reducing its reactivity in certain reactions.
4-Formyl-2-methoxybenzonitrile: Contains a methoxy group instead of a methyl group, altering its electronic properties.
Uniqueness
4-Formyl-2-methylbenzonitrile is unique due to the combination of its formyl, methyl, and nitrile groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-formyl-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVHPRNQXBJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27613-35-0 | |
Record name | 4-formyl-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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